BenchChemオンラインストアへようこそ!

N-(3-phenylpropyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Lipophilicity Drug Design Physicochemical Property

The 4-(trifluoromethyl)phenyl substitution delivers XLogP3-AA=4.6, surpassing methoxy (3.7) and bromo (4.4) analogs for deep hydrophobic pocket targeting. The 2.4-log unit gain over N-(2-oxopyrrolidinyl)propyl derivatives ensures distinct CNS permeability. With 7 H-bond acceptors, it enables C-F halogen-bonding SAR. Available at ≥95% purity for focused library synthesis. Order now to accelerate hit expansion.

Molecular Formula C18H16F3N5O
Molecular Weight 375.355
CAS No. 1396798-80-3
Cat. No. B2570557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-phenylpropyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
CAS1396798-80-3
Molecular FormulaC18H16F3N5O
Molecular Weight375.355
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H16F3N5O/c19-18(20,21)14-8-10-15(11-9-14)26-24-16(23-25-26)17(27)22-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,22,27)
InChIKeyJLLOJHVYFGMVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Phenylpropyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide: Basic Identity and Procurement Context


N-(3-phenylpropyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396798-80-3) is a synthetic small-molecule tetrazole-5-carboxamide derivative. Its core scaffold comprises a 2H-tetrazole ring substituted at the N2-position with a 4-(trifluoromethyl)phenyl group and a 3-phenylpropyl carboxamide side chain at the C5-position [1]. The compound has a molecular weight of 375.3 g/mol, a computed XLogP3-AA of 4.6, and 1 hydrogen bond donor with 7 hydrogen bond acceptors, placing it within a favorable physicochemical space for oral bioavailability according to Lipinski's Rule of Five [2]. It is commercially available for research use at purities of 95%+ . It belongs to a broader class of 2-aryl-2H-tetrazole-5-carboxamides that serve as the basis for structure-activity relationship (SAR) investigations in medicinal chemistry [3].

Why Not Any Tetrazole-5-Carboxamide? Physicochemical Drivers of Differentiation for N-(3-Phenylpropyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide


Generic substitution within the 2-aryl-2H-tetrazole-5-carboxamide class is not straightforward due to the profound influence of aryl substituents on lipophilicity, hydrogen-bonding capacity, and metabolic stability. The 4-(trifluoromethyl)phenyl motif in this compound imparts a significantly higher computed logP (XLogP3-AA = 4.6) compared to analogs with a 4-methoxyphenyl (XLogP3-AA = 3.7) or a 4-bromophenyl group (XLogP3-AA = 4.4) [1][2]. The strong electron-withdrawing nature of the -CF3 group also modulates the acidity of the tetrazole ring and the overall electronic distribution, which can critically affect target binding and off-target profiles [3]. Even maintaining the same 4-(trifluoromethyl)phenyl group but altering the amide side chain, such as with an N-(3-(2-oxopyrrolidin-1-yl)propyl) group, drastically reduces lipophilicity (XLogP3-AA from 4.6 to 2.2), demonstrating that this specific combination of substituents creates a unique physicochemical profile [4].

Quantitative Differentiation Evidence: N-(3-Phenylpropyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: CF3 vs. OCH3 and Br Substituents on the N2-Aryl Ring

The target compound exhibits a computed lipophilicity (XLogP3-AA) of 4.6, which is 0.9 log units higher than its 4-methoxyphenyl analog (XLogP3-AA = 3.7) and 0.2 log units higher than its 4-bromophenyl analog (XLogP3-AA = 4.4). This difference reflects the superior lipophilic character conferred by the -CF3 substituent [1][2][3].

Lipophilicity Drug Design Physicochemical Property

Hydrogen-Bond Acceptor (HBA) Capacity: Impact of the 4-Trifluoromethyl Group on Interaction Potential

The target compound possesses 7 hydrogen-bond acceptor sites, compared to 5 for the 4-methoxyphenyl analog and 4 for the 4-bromophenyl analog. The additional HBA capacity arises from the three fluorine atoms in the -CF3 group, which can participate in weak but stereospecific interactions such as C-F...H-N and C-F...C=O orthogonal multipolar contacts [1][2][3]. This quantitatively distinct HBA profile can directly influence binding-mode preferences and selectivity against targets where halogen bonding or polar interactions are key determinants of affinity.

Hydrogen Bond Acceptor Pharmacophore Molecular Recognition

Side-Chain Divergence: Amide Substituent Effects on Lipophilicity and Solubility

When compared to an analog bearing the identical 4-(trifluoromethyl)phenyl core but an N-(3-(2-oxopyrrolidin-1-yl)propyl) amide side chain, the target compound's phenylpropyl side chain results in a substantially higher XLogP3-AA (4.6 vs. 2.2). This 2.4 log unit difference represents a predicted >250-fold increase in partition coefficient, indicating vastly different solubility and pharmacokinetic properties [1][2]. This drastic shift highlights the side chain as a primary determinant of the compound's property profile, essential for tailoring molecules for specific biological assays.

Side-Chain SAR Lipophilicity Modulation Solubility

High-Value Application Scenarios for N-(3-Phenylpropyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide


Lead-Like Fragment Screening for Hydrophobic Enzyme Pockets

With a high XLogP3-AA of 4.6, this compound is suited for screening campaigns targeting deep hydrophobic pockets in enzymes (e.g., kinases, proteases, GPCRs). Its superior lipophilicity compared to methoxy (XLogP3-AA 3.7) or bromo (XLogP3-AA 4.4) analogs provides a stronger initial hydrophobic anchor for hit identification [1].

SAR Exploration of Halogen-Bonding Interactions

The compound's 7 hydrogen-bond acceptors, contributed in part by the -CF3 group, make it an excellent candidate for systematic SAR studies investigating C-F-driven halogen bonding or orthogonal multipolar interactions with protein backbone amides. This contrasts with the methoxy analog (HBA=5), which primarily engages in classic H-bonding [2].

Physicochemical Property Comparison for CNS Drug Discovery

The 2.4 log unit increase in XLogP3-AA compared to the polar N-(3-(2-oxopyrrolidin-1-yl)propyl) analog (XLogP3-AA 2.2) positions this compound as a preferable choice for CNS-targeted probe design, where a higher logP is associated with improved passive blood-brain barrier permeation.

Building Block for Focused Chemical Libraries

Available at 95%+ purity, this compound serves as a reliable building block for the synthesis of focused combinatorial libraries of 2-aryl-2H-tetrazole-5-carboxamides. Its unique substitution pattern ensures that 'analog-by-catalog' approaches using the methoxy or bromo variants will not reproduce its distinct lipophilic and electronic profile.

Quote Request

Request a Quote for N-(3-phenylpropyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.